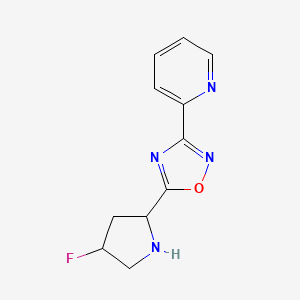
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
Overview
Description
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C11H11FN4O and its molecular weight is 234.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H13FN4O
- Molecular Weight : 234.23 g/mol
- CAS Number : 2034395-65-6
Synthesis
The synthesis of this compound typically involves:
- Formation of the oxadiazole ring through condensation reactions involving hydrazine derivatives and carbonyl compounds.
- Substitution reactions to introduce the fluoropyrrolidine and pyridine moieties.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. A study evaluated a set of oxadiazole derivatives against various human cancer cell lines (MCF-7, MDA-MB-231, A549, DU-145) using the MTT assay. The results demonstrated that several derivatives showed significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 7a | MCF-7 | 0.16 | High |
| 7b | MDA-MB-231 | 0.20 | High |
| 7c | A549 | 0.25 | Moderate |
| 7d | DU-145 | 0.30 | Moderate |
The mechanism by which these compounds exert their anticancer effects may involve:
- Inhibition of thymidylate synthase , leading to disruption in DNA synthesis.
- Topoisomerase I inhibition , which has been linked to increased cytotoxicity in cancer cells .
Other Biological Activities
In addition to anticancer properties, studies have shown that oxadiazole derivatives exhibit:
- Anti-inflammatory effects : Compounds have demonstrated the ability to reduce inflammation markers in vitro.
- Antimicrobial activity : Some derivatives have shown efficacy against bacterial strains and fungi.
- Analgesic properties : Pain relief was noted in animal models following administration .
Case Studies
One notable case involved the evaluation of a library of oxadiazole compounds for their antiproliferative activity against colorectal carcinoma (HCT116) and cervix adenocarcinoma (HeLa). The study found that several compounds inhibited cell proliferation effectively and suggested potential pathways for further development as anti-topoisomerase agents .
Properties
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-7-5-9(14-6-7)11-15-10(16-17-11)8-3-1-2-4-13-8/h1-4,7,9,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWASVXBCXASAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=NC(=NO2)C3=CC=CC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















